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Compound of Interest

Compound Name: 5-Bromothiazol-4-amine

CAS No.: 1353101-50-4

Cat. No.: B569822 Get Quote

Synthesis, Stability, and Medicinal Chemistry
Applications[1]
Executive Summary & Structural Identity[2]
5-Bromothiazol-4-amine (IUPAC: 5-bromo-1,3-thiazol-4-amine) is a specialized heterocyclic

building block distinct from its widely available isomer, 2-amino-5-bromothiazole.[1] While the 2-

amino derivatives are stable and ubiquitous in drug discovery (e.g., Abemaciclib), the 4-amino

core is historically characterized by significant instability and tautomeric lability.

This guide provides a field-proven workflow for accessing this scaffold, emphasizing that it

must be handled primarily as a salt or protected intermediate to prevent decomposition.[1] Its

value lies in offering a unique vector for structure-activity relationship (SAR) exploration,

particularly when the C2 position requires steric freedom or specific hydrogen bonding

interactions.

Structural Specifications
IUPAC Name: 5-bromo-1,3-thiazol-4-amine[1]

CAS Number: (Rare/Variable based on salt form)

Molecular Formula:
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Molecular Weight: 178.97 g/mol (Free base)

Key Feature: The amine is at position 4 (adjacent to Nitrogen), and Bromine is at position 5

(adjacent to Sulfur).

Property
5-Bromothiazol-4-amine
(Target)

2-Amino-5-bromothiazole
(Common Isomer)

Structure Amine @ C4, Br @ C5 Amine @ C2, Br @ C5

Stability
Low (Hygroscopic,

tautomerizes)
High (Stable solid)

pKa (est) ~3.5 - 4.0 (Less basic) ~5.3 (More basic)

Primary Use
Specialized intermediate, C-H

activation
Standard HTS scaffold

Synthetic Routes & Mechanistic Causality[1][3]
Direct bromination of free thiazol-4-amine is operationally difficult due to the substrate's

instability.[1] The most reliable "Self-Validating" protocol involves a Curtius Rearrangement

strategy followed by late-stage halogenation of the protected amine.[1]

The "Protection-First" Pathway (Recommended)[1]
This route avoids the isolation of the unstable free amine until the final step.

Step 1: Precursor Synthesis (Ethyl thiazole-4-carboxylate) Starting from commercially available

ethyl 2-aminothiazole-4-carboxylate, the amino group is removed via Sandmeyer-type

deamination (diazotization followed by reduction with

) to yield ethyl thiazole-4-carboxylate.[1]

Step 2: Curtius Rearrangement to N-Boc-thiazol-4-amine The ester is hydrolyzed to the acid,

then treated with Diphenylphosphoryl azide (DPPA) and tert-butanol.[1]

Mechanistic Insight: The intermediate isocyanate is trapped by t-BuOH to form the stable

carbamate (Boc-protected amine).[1] This prevents the ring from tautomerizing or
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polymerizing.

Step 3: Regioselective Bromination The N-Boc-thiazol-4-amine is treated with N-

Bromosuccinimide (NBS).[1]

Causality: Electrophilic aromatic substitution (EAS) occurs preferentially at C5 (the most

electron-rich position remaining, alpha to sulfur) rather than C2. The bulky Boc group also

sterically discourages reaction at N3.

Step 4: Controlled Deprotection Removal of the Boc group using HCl/Dioxane or TFA/DCM

yields the stable salt form.

Experimental Protocol (Step-by-Step)
Reaction: Bromination of tert-butyl thiazol-4-ylcarbamate[1]

Setup: Charge a dry round-bottom flask with tert-butyl thiazol-4-ylcarbamate (1.0 eq) and

anhydrous Acetonitrile (ACN) [0.1 M].

Cooling: Cool the solution to 0°C under

atmosphere. Reason: Controls the exotherm and improves regioselectivity.

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Protect

from light.[1]

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (Hexane/EtOAc) or

LCMS. Look for the mass shift (+79/81 amu).

Workup: Quench with saturated

(to remove excess bromine). Extract with EtOAc.[1] Wash with brine, dry over

.

Purification: Silica gel chromatography. The product (tert-butyl (5-bromothiazol-4-

yl)carbamate) is stable.[1]
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Salt Formation: Dissolve the purified intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5

eq). Stir 2h. Filter the white precipitate.

Result:5-Bromothiazol-4-amine Hydrochloride.[1]

Visualization: Synthesis & Reactivity Logic
The following diagrams illustrate the synthesis workflow and the reactivity profile of the scaffold.
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Caption: Figure 1.[1][2] Optimized synthetic pathway utilizing the Curtius rearrangement and

late-stage bromination to access the target salt.
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Caption: Figure 2.[1] Reactivity profile. The C5-Br bond serves as the primary handle for cross-

coupling, while the N4-amine allows for amide formation.

Medicinal Chemistry Applications
The 5-bromothiazol-4-amine scaffold is a "Privileged Structure" in the design of kinase

inhibitors where the common 2-amino geometry does not fit the ATP-binding pocket.[1]

Case Study: CDK and GSK-3 Inhibitors
In many kinase inhibitors (e.g., aminothiazoles targeting CDK2 or GSK-3beta), the thiazole ring

acts as a linker.[1]

The 2-Amino Constraint: The 2-aminothiazole directs substituents at a specific angle (

).[1]

The 4-Amino Advantage: Using the 4-amino isomer alters the vector of the substituents,

potentially accessing different hydrophobic pockets (e.g., the "back pocket" of the kinase) or

avoiding steric clashes with the gatekeeper residue.

Mechanism: The C5-Br allows for the attachment of an aryl "head" group via Suzuki

coupling, while the C4-amine binds to the hinge region of the kinase via hydrogen bonding.

Handling & Stability (Safety)
Storage: Store strictly as the HCl or HBr salt at -20°C. The free base degrades rapidly in air

(oxidation/polymerization).

Tautomerism: In solution (especially water), 4-aminothiazoles can exist in imino forms,

complicating NMR interpretation. Always use DMSO-

for characterization.[1]

Safety: Halogenated thiazoles can be skin sensitizers.[1] Use double gloving and handle in a

fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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